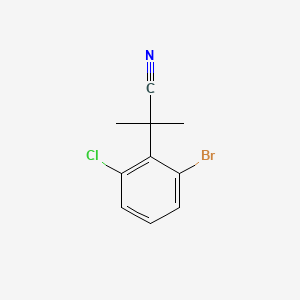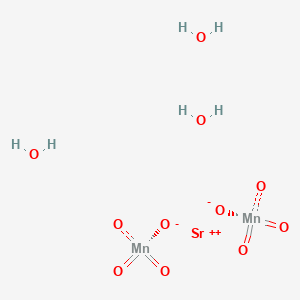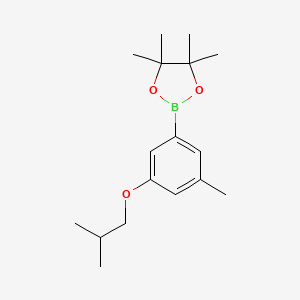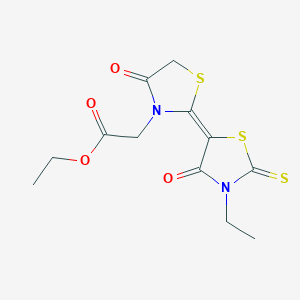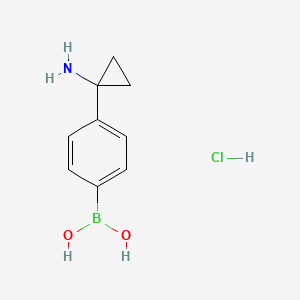
4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride is a chemical compound with the molecular formula C9H13BClNO2 and a molecular weight of 213.468 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride consists of a phenylboronic acid group attached to an aminocyclopropyl group . The boronic acid group (B(OH)2) is bonded to the phenyl ring, and the aminocyclopropyl group is attached to the phenyl ring at the para position .Aplicaciones Científicas De Investigación
Nanostructure Utilization in Viral Inhibition
4-Aminophenylboronic acid hydrochloride, a related compound to 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride, has been used in the synthesis of carbon nanodots (C-dots). These C-dots have demonstrated potential in interfering with the entry of herpes simplex virus type 1 (HSV-1), acting specifically on the early stage of virus entry. This is achieved through an interaction with the virus and probably the cells at the same time (Barras et al., 2016).
Application in Controlled Drug Delivery
Phenylboronic acid derivatives have been integrated into hydrogen-bonded layer-by-layer assembled films. These films exhibit pH- and thermosensitive swelling behaviors and can enhance swelling in the presence of saccharides like glucose. This property has been explored for controlled drug release, showing potential in applications like self-regulated insulin delivery (Ding et al., 2009).
Catalysis in Chemical Synthesis
Boronic acid derivatives, including phenylboronic acid which is structurally related to 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride, have shown effectiveness as catalysts in chemical synthesis. An example is the catalysis of dehydrative amidation between carboxylic acids and amines, which is critical for peptide synthesis and pharmaceutical applications (Wang, Lu, & Ishihara, 2018).
Biocompatible and Biodegradable Nanoparticle Synthesis
Biocompatible and biodegradable block copolymer micelles using phenylboronic ester as a sensitive block linkage have been synthesized. These micelles show responsiveness to glucose and lactic acid, making them suitable for drug delivery applications under both pathological and physiological conditions (Vrbata & Uchman, 2018).
Antiviral Inhibition Through Nanoparticles
Phenylboronic-acid-modified nanoparticles have been studied for their antiviral properties, specifically against the Hepatitis C virus. These nanoparticles, also known as "borono-lectins", have demonstrated potential in blocking viral entry of HCV, highlighting their significance as novel viral entry inhibitors (Khanal et al., 2013).
Propiedades
IUPAC Name |
[4-(1-aminocyclopropyl)phenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO2.ClH/c11-9(5-6-9)7-1-3-8(4-2-7)10(12)13;/h1-4,12-13H,5-6,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTAZNMFDNLLCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)N)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681556 |
Source


|
| Record name | [4-(1-Aminocyclopropyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride | |
CAS RN |
1256345-72-8 |
Source


|
| Record name | [4-(1-Aminocyclopropyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Aminocyclopropyl)phenylboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


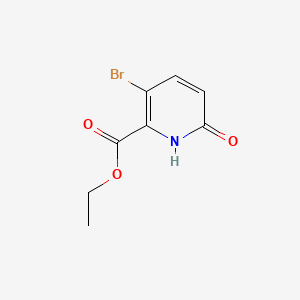


![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B577952.png)
